2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1110999-77-3
VCID: VC5234171
InChI: InChI=1S/C24H24ClN3O2S/c1-27-15-20(18-9-4-3-5-10-18)21-22(27)23(29)28(12-7-13-30-2)24(26-21)31-16-17-8-6-11-19(25)14-17/h3-6,8-11,14-15H,7,12-13,16H2,1-2H3
SMILES: CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CCCOC)C4=CC=CC=C4
Molecular Formula: C24H24ClN3O2S
Molecular Weight: 453.99

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

CAS No.: 1110999-77-3

Cat. No.: VC5234171

Molecular Formula: C24H24ClN3O2S

Molecular Weight: 453.99

* For research use only. Not for human or veterinary use.

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one - 1110999-77-3

Specification

CAS No. 1110999-77-3
Molecular Formula C24H24ClN3O2S
Molecular Weight 453.99
IUPAC Name 2-[(3-chlorophenyl)methylsulfanyl]-3-(3-methoxypropyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C24H24ClN3O2S/c1-27-15-20(18-9-4-3-5-10-18)21-22(27)23(29)28(12-7-13-30-2)24(26-21)31-16-17-8-6-11-19(25)14-17/h3-6,8-11,14-15H,7,12-13,16H2,1-2H3
Standard InChI Key YHPOVLXBRHCFEH-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CCCOC)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The molecule’s pyrrolo[3,2-d]pyrimidine core is a bicyclic system combining pyrrole and pyrimidine rings, providing a rigid scaffold for functional group attachment . Key substituents include:

  • 3-Chlorophenylsulfanyl group: Enhances lipophilicity and influences target binding via halogen bonding .

  • 3-Methoxypropyl chain: Improves solubility and modulates pharmacokinetic properties .

  • Methyl group at C5: Steric effects may alter enzyme binding kinetics .

  • Phenyl ring at C7: Contributes to π-π stacking interactions with aromatic residues in biological targets .

The molecular formula is C₂₄H₂₅ClN₄O₂S, with a calculated molecular weight of 476.99 g/mol. Computed physicochemical parameters include a logP of 4.3 (indicating moderate lipophilicity) and a polar surface area of 72.6 Ų, suggesting moderate blood-brain barrier permeability .

Synthetic Pathways

Synthesis typically involves multi-step reactions starting with pyrrolo[3,2-d]pyrimidine precursors. A representative pathway includes:

  • Core formation: Cyclocondensation of 4-amino-5-cyanopyrrole-2-carboxylate with urea under acidic conditions .

  • Sulfanyl introduction: Nucleophilic substitution at C2 using (3-chlorophenyl)methanethiol in the presence of a base .

  • Alkylation: Reaction with 3-methoxypropyl bromide to install the C3 side chain .

  • Phenyl group incorporation: Suzuki-Miyaura coupling at C7 with phenylboronic acid .

Key challenges include regioselectivity control during substitutions and purification of the final product via column chromatography .

Biological Activities and Mechanisms

Antiproliferative Effects in Cancer Models

In vitro screening across the NCI-60 panel revealed selective cytotoxicity against leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) cell lines, with GI₅₀ values of 1.8 μM and 2.4 μM, respectively . Mechanistic studies in MDA-MB-231 cells demonstrated:

Cellular EffectObservationSource
Cell cycle arrestG₂/M phase accumulation (45% vs. 12% control)
Apoptosis induction23% Annexin V-positive cells at 5 μM
ROS production2.1-fold increase in DCF fluorescence

The 3-chlorophenylsulfanyl group enhances DNA intercalation potential, while the methoxypropyl chain improves cellular uptake .

Enzyme Inhibition Profiling

The compound exhibits dual inhibitory activity against purine nucleoside phosphorylase (PNP) and acetylcholinesterase (AChE):

EnzymeIC₅₀ (μM)MechanismTherapeutic Implication
PNP0.83Competitive inhibitionImmunosuppression
AChE4.2Mixed inhibitionAlzheimer’s disease

In PNP inhibition, the pyrrolopyrimidine core mimics the transition state of inosine cleavage, with Ki values correlating with the electron-withdrawing nature of the 3-chloro substituent .

PathogenMIC (μg/mL)Proposed Target
Staphylococcus aureus16Dihydrofolate reductase
Candida albicans32Lanosterol demethylase

The sulfanyl group enhances membrane permeability, while the methoxypropyl side chain reduces efflux pump recognition .

Pharmacological Applications

Oncology Therapeutics

Preclinical studies highlight potential as a:

  • Chemosensitizer: Synergizes with doxorubicin (CI = 0.3 at 2 μM)

  • Metastasis inhibitor: Reduces MMP-9 secretion by 67% in triple-negative breast cancer models

  • Angiogenesis suppressor: Decreases VEGF expression in HUVECs (IC₅₀ = 3.1 μM)

Autoimmune Disease Modulation

PNP inhibition elevates plasma deoxyguanosine levels (2.8-fold in murine models), inducing selective T-cell apoptosis while sparing B-cells . This mechanism shows promise for rheumatoid arthritis treatment, with 62% reduction in paw swelling observed in collagen-induced arthritis models .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceIC₅₀ (PNP, μM)GI₅₀ (MDA-MB-231, μM)
Query compound3-Methoxypropyl, C7-phenyl0.832.4
MT-DADMe-ImmA Pyrrolidinylmethyl substitution0.12N/A
Cl-972 3-Thienylmethyl group1.24.1
2-{[(3-ClPh)MeS]-5-(3-MeOPh)-oxadiazole Oxadiazole coreN/A8.9

The pyrrolo[3,2-d]pyrimidine core confers 3–5-fold greater potency compared to oxadiazole derivatives, while methoxypropyl substitution improves solubility over thienylmethyl analogs .

Pharmacokinetic and Toxicity Profile

ADME Properties

  • Absorption: 89% oral bioavailability in rodent models (Cₘₐₓ = 1.2 μg/mL at 2 h)

  • Distribution: Vd = 3.8 L/kg, with high tissue penetration (lung:plasma ratio = 5.6)

  • Metabolism: Hepatic CYP3A4-mediated O-demethylation (major pathway)

  • Excretion: 78% fecal elimination within 72 h

SpeciesLD₅₀ (mg/kg)NOAEL (mg/kg/day)
Mouse32025
Rat28520

Hepatotoxicity emerges as the dose-limiting factor, with ALT elevations observed at ≥50 mg/kg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator